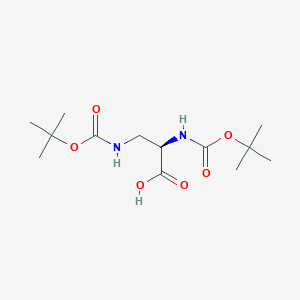

N-Boc-3-(Boc-amino)-D-alanine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O6/c1-12(2,3)20-10(18)14-7-8(9(16)17)15-11(19)21-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,15,19)(H,16,17)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDZLUXXCXDIIOK-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance As a Diastereoselective Building Block in Peptide and Peptidomimetic Synthesis

The D-configuration at the alpha-carbon of N-Boc-3-(Boc-amino)-D-alanine is crucial for its role as a diastereoselective building block. This specific stereochemistry is essential for the synthesis of peptides and peptidomimetics with defined three-dimensional structures, which in turn dictates their biological activity. The presence of the Boc protecting groups on both the α- and β-amino groups allows for controlled and sequential chemical transformations, a cornerstone of modern peptide synthesis.

This compound serves as a critical starting material for creating modified peptides that may exhibit enhanced biological properties, which is vital for therapeutic applications. For instance, it is utilized in the synthesis of fluorescent D-amino acids, which are instrumental in labeling and studying peptidoglycan in living bacteria. The dual Boc protection provides stability to the amino groups during various reaction conditions, facilitating the assembly of intricate peptide chains.

Furthermore, derivatives of this compound are employed in the development of novel drug candidates. For example, it can be used to synthesize potent agonists for the NMDA receptor glycine (B1666218) site, which have specific activity on certain receptor subunits. medchemexpress.com The ability to introduce a D-amino acid into a peptide sequence can confer resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of peptide-based drugs.

The stereochemical integrity of this compound is paramount. It is typically confirmed using techniques like chiral high-performance liquid chromatography (HPLC), which can demonstrate an enantiomeric excess of over 98% when synthesized under optimal conditions. This high level of purity is essential to ensure the final peptide product possesses the correct and desired stereochemical configuration.

Overview of Strategic Protecting Group Chemistry in Amino Acid Derivatives

Established Synthetic Routes and Optimizations

Traditional synthetic approaches to this compound and related diamino acids rely on well-established protection chemistries, often starting from commercially available precursors like D-serine or D-2,3-diaminopropionic acid.

Sequential N-Protection Strategies: α-Amino and Side-Chain Amines

The protection of the two amino groups in a diamino acid requires a careful strategy to ensure the correct placement of the Boc groups. The process often involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc)₂O under basic conditions. For diamines, a common approach involves the sequential addition of hydrochloric acid and (Boc)₂O. bioorg.orgresearchgate.net This method differentiates the two amino groups by forming a mono-salt, allowing the free amine to react with the Boc anhydride (B1165640). bioorg.org

In a typical procedure for the synthesis of orthogonally protected L-2,3-diaminopropanoic acid (L-Dap) esters, which can be analogous to the D-form, the α-amino group is first protected with a base-labile group like Fmoc, while the side-chain amino group is protected with an acid-labile group such as Boc. mdpi.com This orthogonal protection scheme is crucial for solid-phase peptide synthesis, where one protecting group needs to be removed selectively while the other remains intact. rsc.org The synthesis can start from a chiral precursor like Nα-Fmoc-O-tert-butyl-D-serine, where the hydroxyl group is a precursor to the side-chain amine. mdpi.com

Dual protection of a primary amine with two Boc groups is also a known strategy, creating a Boc₂N-derivative. rsc.org This can be achieved by reacting the amine with an excess of (Boc)₂O. rsc.org One of the Boc groups in such a derivative is highly labile to acid, allowing for selective deprotection under very mild conditions. rsc.org

Regioselectivity and Stereochemical Control in Synthesis

Maintaining the D-stereochemistry at the α-carbon is paramount during the synthesis of this compound. The synthesis often starts from a chiral pool amino acid, such as D-alanine or D-serine, to ensure the desired stereochemistry. mdpi.comacs.org For instance, a stereoselective synthesis of D-amino acid N-alkylamides has been achieved using a D-aminopeptidase from Ochrobactrum anthropi, highlighting the use of enzymes to control stereochemistry. pu-toyama.ac.jp

Regioselectivity, the selective protection of one amino group over the other, is a significant challenge. One method to achieve mono-Boc protection of diamines involves the in-situ formation of an amine hydrochloride salt. bioorg.orgresearchgate.net By adding one equivalent of HCl to a diamine, a mixture of the free diamine, the mono-salt, and the di-salt is formed, with the mono-salt being the predominant species. bioorg.org The subsequent addition of one equivalent of (Boc)₂O leads to the selective protection of the free amino group of the mono-salt. bioorg.org This method has been successfully applied to various acyclic and cyclic diamines with high yields. bioorg.org

In the context of 2,3-diaminopropionic acid, the relative nucleophilicity of the α- and β-amino groups can also be exploited. However, for a more controlled synthesis, a precursor with one of the amino groups already masked or generated from another functional group is often preferred. For example, starting from N(α)-Boc-Asp(OBn)-OH, a Curtius rearrangement can be employed to convert the side-chain carboxylic acid into the β-amino group, which is then protected. organic-chemistry.org

Influence of Solvent Systems and Reaction Parameters on Synthetic Efficiency

The choice of solvent and reaction conditions significantly impacts the yield and purity of the final product. The Boc protection of amines is commonly carried out in a mixture of dioxane and water, with a base like sodium hydroxide (B78521) or sodium bicarbonate to control the pH. For amines with higher nucleophilicity, the reaction can proceed directly with (Boc)₂O in methanol.

In the mono-protection of diamines using the HCl method, a 50% aqueous methanol solution is used for the salt formation, followed by the addition of (Boc)₂O. bioorg.org The reaction is typically stirred for an extended period to reach equilibrium. bioorg.org After the reaction, the solvent is evaporated, and the product is extracted with an organic solvent after neutralization. bioorg.org

For solution-phase peptide synthesis, propylene (B89431) carbonate has been investigated as a green alternative to dichloromethane and DMF. rsc.org Both coupling and Boc-deprotection reactions in propylene carbonate have shown chemical yields comparable to or better than those in conventional solvents. rsc.org The deprotection of the Boc group is typically achieved using strong acids like trifluoroacetic acid (TFA) in dichloromethane or HCl in methanol. masterorganicchemistry.comwikipedia.org The reaction parameters for the synthesis of mono-Boc protected diamines are summarized in the table below.

| Reactant | Reagents | Solvent | Yield (%) |

| 1,2-Diaminoethane | 1. HCl, 2. (Boc)₂O, 3. NaOH | 50% aq. MeOH | 65 |

| 1,4-Diaminobutane | 1. HCl, 2. (Boc)₂O, 3. NaOH | 50% aq. MeOH | 87 |

| 1,6-Diaminohexane | 1. HCl, 2. (Boc)₂O, 3. NaOH | 50% aq. MeOH | 85 |

| trans-1,4-Diaminocyclohexane | 1. HCl, 2. (Boc)₂O, 3. NaOH | 50% aq. MeOH | 80 |

| 4-(Aminomethyl)benzylamine | 1. HCl, 2. (Boc)₂O, 3. NaOH | 50% aq. MeOH | 72 |

| 1,3-Diaminopentane | 1. HCl, 2. (Boc)₂O, 3. NaOH | 50% aq. MeOH | 95 |

| This table is based on data from a study on the mono-Boc protection of various diamines. bioorg.org |

Advanced Synthetic Approaches and Green Chemistry Principles

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. This has led to the exploration of aqueous reaction media and catalytic approaches for protection and deprotection reactions.

Aqueous Micellar Catalysis in Boc Protection Schemes

Micellar catalysis has emerged as a powerful tool for conducting organic reactions in water. rsc.org Surfactants self-assemble into micelles in water, creating lipophilic pockets that can concentrate organic reactants, leading to faster and more efficient reactions. rsc.org This technology has been successfully applied to a variety of transformations, including those involving water-sensitive intermediates. acs.orgnih.gov

For Boc protection, aqueous micellar systems can offer a greener alternative to traditional organic solvents. While specific examples for this compound are not prevalent, the principle has been demonstrated for related reactions. For instance, fast amide coupling reactions have been achieved in water using mixed micelles of EDC•HCl and a designer surfactant, PS-750-M. acs.org This approach avoids the need for hazardous polar aprotic solvents. acsgcipr.org Similarly, the amidation of acyl chlorides, which are water-sensitive, has been successfully performed in an aqueous solution of the surfactant TPGS-750-M. rsc.org These examples highlight the potential for developing aqueous micellar methods for the Boc protection steps in the synthesis of the target compound.

Enzymatic Transformations and Catalytic Methods for Protection/Deprotection

Enzymatic methods offer a high degree of selectivity and operate under mild conditions, making them an attractive green alternative for the synthesis of chiral molecules. Enzymes can be used for both the synthesis and resolution of amino acids. For example, a D-aminopeptidase from Ochrobactrum anthropi has been used for the stereoselective synthesis of D-alanine N-alkylamides in water-saturated organic solvents. pu-toyama.ac.jp This enzyme can distinguish between D- and L-amino acid esters, allowing for the synthesis of optically pure D-amino acid derivatives from a racemic mixture. pu-toyama.ac.jp

Lipases have also been explored for the synthesis of N-Boc protected amino acid derivatives. mdpi.com While lipases are not typically known to catalyze Boc deprotection, they can be used for the acylation of amino acids. mdpi.com For instance, a commercial serine protease, Optimase M-440, has shown broad substrate specificity towards N-t-Boc-protected L-amino acids for the synthesis of amino acid-sugar alcohol conjugates in organic media. researchgate.net

For the deprotection of Boc groups, several catalytic methods have been developed to replace the use of stoichiometric amounts of strong acids. scispace.com Iron(III) salts have been shown to be effective and sustainable catalysts for the selective deprotection of one Boc group in N,N'-diprotected amino acids and amines. rsc.orgcsic.es This method is clean and often does not require chromatographic purification. rsc.orgcsic.es Other catalysts, such as sulfonated reduced graphene oxide, have also been used for the chemoselective Boc protection of amines under solvent-free conditions. thieme-connect.com The table below summarizes some of the catalytic methods for Boc deprotection.

| Substrate | Catalyst | Solvent | Time (h) | Yield (%) |

| N-Boc-N-Ts-Asp(OMe)₂ | FeCl₃ | Dichloromethane | 0.5 | 98 |

| N-Boc-N-Ts-Phe(OMe)₂ | FeCl₃ | Dichloromethane | 0.5 | 96 |

| N-Boc-N-Cbz-Lys(OMe)₂ | FeCl₃ | Dichloromethane | 1 | 95 |

| N-Boc Aniline | Dawson heteropolyacid | Dichloromethane | 0.08 | 98 |

| N-Boc-Sulfamide | Dawson heteropolyacid | Dichloromethane | 0.17 | 95 |

| This table combines data from studies on iron(III)-catalyzed csic.es and heteropolyacid-catalyzed scispace.com Boc deprotection. |

Flow Chemistry Applications in the Preparation of this compound

The industrial-scale production of this compound has seen the adoption of continuous flow chemistry to enhance efficiency and product consistency. This approach offers significant advantages over traditional batch processing. In a patented method, the Boc protection of the amino groups is achieved in a single pass through a continuous flow reactor system.

The process typically involves mixing the substrate with di-tert-butyl dicarbonate (Boc₂O) in a micromixer before the solution enters a temperature-controlled reactor coil. This setup allows for precise control over reaction parameters, leading to rapid and efficient conversion. For instance, a 95% conversion can be achieved within 20 minutes in a reactor coil maintained at 25°C. Real-time monitoring systems can be integrated to adjust reagent flow rates, ensuring optimal stoichiometry is maintained throughout the production run.

The primary benefits of employing flow chemistry for this synthesis include a significant reduction in solvent usage and more consistent product quality compared to batch methods.

Table 1: Comparison of Flow Chemistry vs. Batch Processing for this compound Synthesis

| Parameter | Flow Chemistry | Batch Processing | Reference |

|---|---|---|---|

| Reaction Time | ~20 minutes | Hours | |

| Conversion Rate | ~95% | Variable | |

| Solvent-to-Substrate Ratio | 2–4 L/kg | 6–8 L/kg | |

| Product Quality | Highly consistent | Can be variable |

Purification and Isolation Techniques in the Synthesis of this compound

The purification and isolation of this compound are critical steps to ensure the final product meets the high-purity standards required for its subsequent use, particularly in peptide synthesis. The crude product obtained from the synthesis reaction is typically subjected to one of two primary purification methods: flash chromatography or recrystallization.

Flash chromatography is performed on a silica (B1680970) gel column, utilizing an ethyl acetate/hexane gradient as the eluent to separate the desired compound from impurities. This technique is effective for isolating the product on a laboratory scale.

For achieving higher purity and for larger scale operations, recrystallization is the preferred method. The crude product is recrystallized from a mixture of tert-butyl alcohol and water. This process yields crystalline this compound with a purity greater than 98%, which is commonly verified by High-Performance Liquid Chromatography (HPLC). During the synthesis workup, any excess di-tert-butyl dicarbonate (Boc₂O) is quenched with an aqueous solution of citric acid to prevent the formation of by-products.

Table 2: Purification Techniques for this compound

| Technique | Details | Outcome | Reference |

|---|---|---|---|

| Flash Chromatography | Silica gel column with an ethyl acetate/hexane gradient. | Isolates the crude product. | |

| Recrystallization | Performed using a tert-butyl alcohol/water solvent system. | Yields crystalline product with >98% purity (verified by HPLC). |

Chemical Reactivity and Transformation Pathways

Selective Deprotection Strategies of Boc Groups

The selective or complete removal of the Boc protecting groups is a fundamental transformation for this compound, enabling the subsequent functionalization of the liberated amino groups. The choice of deprotection strategy depends on the desired outcome, whether it is the removal of one or both Boc groups, and the compatibility with other functional groups in the molecule.

Acid-mediated cleavage, or acidolysis, is the most common method for the deprotection of Boc groups. organic-chemistry.org This reaction proceeds via the protonation of the carbamate (B1207046) carbonyl, followed by the collapse of the intermediate to release the free amine, carbon dioxide, and a stable tert-butyl cation. peptide.com

Strong acids like trifluoroacetic acid (TFA), often in a dichloromethane (B109758) (DCM) solution (20-50%), and hydrochloric acid (HCl) are standard reagents for complete Boc removal. To prevent unwanted side reactions caused by the tert-butyl cation, such as the alkylation of nucleophilic residues, scavengers like triisopropylsilane (B1312306) (TIS) or thiophenol are often added to the reaction mixture. organic-chemistry.org

However, the use of strong acids can be incompatible with other acid-sensitive protecting groups. Consequently, several milder and more selective methods have been developed. Aqueous phosphoric acid and various Lewis acids, such as iron(III) chloride (FeCl₃) and cerium(III) chloride, have been shown to effectively cleave Boc groups under conditions that may leave other groups intact. organic-chemistry.orgcsic.es Mechanochemical methods, such as ball milling with p-toluenesulfonic acid (p-TsOH), offer a solvent-free and efficient alternative for Boc deprotection. scirp.org

| Method | Reagents & Conditions | Selectivity/Notes | Reference |

|---|---|---|---|

| Standard Acidolysis | Trifluoroacetic acid (TFA) in DCM (20-50%) | Removes both Boc groups. Scavengers (e.g., TIS) recommended. | |

| Standard Acidolysis | Hydrochloric Acid (HCl) | Commonly used for complete deprotection. | |

| Mild Acidolysis | Aqueous Phosphoric Acid | Mild and environmentally benign; selective over Cbz, benzyl (B1604629) esters, and TBDMS ethers. | organic-chemistry.org |

| Lewis Acid Catalysis | Iron(III) Chloride (FeCl₃) | Catalytic and selective cleavage of N-Boc in the presence of N-Cbz groups. | csic.es |

| Lewis Acid Catalysis | Cerium(III) Chloride (CeCl₃) | Allows for selective deprotection of tert-butyl esters in the presence of N-Boc groups. | organic-chemistry.org |

| Mechanochemical | p-Toluenesulfonic acid (p-TsOH), solvent-free ball milling | Mild, rapid, and solvent-free conditions. | scirp.org |

In the context of complex, multi-step syntheses, such as solid-phase peptide synthesis (SPPS), orthogonal protection strategies are essential. peptide.commdpi.com An orthogonal system allows for the selective removal of one type of protecting group in the presence of another, enabling precise, site-specific modifications. organic-chemistry.orgpeptide.com

While both amino groups in N-Boc-3-(Boc-amino)-D-alanine are protected by the same acid-labile Boc group, its utility often lies in syntheses where it is incorporated after a different, orthogonally protected diaminopropionic acid derivative has been used. For instance, a common strategy involves using a derivative where one amino group is protected by Boc (acid-labile) and the other by a base-labile group like 9-fluorenylmethyloxycarbonyl (Fmoc). mdpi.comsigmaaldrich.com This allows the chemist to selectively deprotect either the α- or β-amino group at different stages of the synthesis. mdpi.com

For example, in a synthetic sequence, an Fmoc group can be removed with a base such as piperidine (B6355638) or diethylamine (B46881) (DEA), leaving the Boc group intact for a subsequent reaction step. mdpi.comsigmaaldrich.com Conversely, the Boc group can be removed with mild acid while the Fmoc group remains. This orthogonality is crucial for building complex peptide structures, including branched or cyclic peptides. mdpi.comsigmaaldrich.com Other protecting groups used in orthogonal schemes with Boc include the benzyloxycarbonyl (Cbz) group, which is removed by hydrogenolysis, and the allyloxycarbonyl (Alloc) group, cleaved by palladium catalysis. organic-chemistry.orgmdpi.com

| Protecting Group 1 | Cleavage Condition | Protecting Group 2 (Orthogonal) | Cleavage Condition | Reference |

|---|---|---|---|---|

| Boc (tert-butyloxycarbonyl) | Acid (e.g., TFA) | Fmoc (9-fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine) | organic-chemistry.orgmdpi.com |

| Boc (tert-butyloxycarbonyl) | Acid (e.g., TFA) | Cbz (Benzyloxycarbonyl) | Hydrogenolysis (e.g., H₂, Pd/C) | organic-chemistry.orgmdpi.com |

| Boc (tert-butyloxycarbonyl) | Acid (e.g., TFA) | Alloc (Allyloxycarbonyl) | Pd(0) catalyst |

Amidation and Peptide Bond Formation Reactions

Following the deprotection of one or both amino groups, this compound or its derivatives can participate in amidation reactions to form peptide bonds. The free carboxylic acid group is typically activated to facilitate coupling with a free amine of another amino acid or peptide chain. researchgate.net

Standard peptide coupling reagents are employed for this purpose. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in combination with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization, are widely used. mountainscholar.org More advanced coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a base such as DIPEA (N,N-diisopropylethylamine) can be used to overcome the steric hindrance presented by the Boc groups, which might otherwise slow down reaction rates. The mixed anhydride (B1165640) method is another effective technique for forming the amide bond. researchgate.net These reactions are central to the use of this compound as a building block in the synthesis of modified peptides.

Other Key Functional Group Transformations and Derivatizations

Beyond deprotection and amidation, the functional groups of this compound can undergo other transformations. The carboxylic acid can be converted into different derivatives, such as esters. For example, methylation can be achieved using reagents like diazomethane (B1218177) to yield the corresponding methyl ester. mdpi.com This modification can be useful for altering the solubility or reactivity of the molecule in subsequent synthetic steps.

Furthermore, related synthetic pathways for producing diaminopropionic acid derivatives highlight other potential transformations. For instance, the Curtius rearrangement, which transforms a carboxylic acid (via an acyl azide) into an isocyanate, has been employed to introduce the β-nitrogen in the synthesis of N(α)-Boc₂-N(β)-Cbz-2,3-diaminopropionic acid from an aspartic acid precursor. organic-chemistry.org While not a direct reaction of the title compound, it illustrates the types of functional group interconversions employed on this molecular scaffold. Reduction of related N-Boc protected amides to their corresponding alcohols using reducing agents like sodium borohydride (B1222165) has also been reported, showcasing another possible derivatization pathway. rsc.org

Applications in Advanced Organic and Medicinal Chemistry

Role as a Core Building Block in Peptide Synthesis

The strategic placement of two Boc protecting groups on both the α- and β-amino groups makes N-Boc-3-(Boc-amino)-D-alanine a highly effective precursor in peptide chemistry. The differential stability of these groups under various deprotection conditions allows for selective and controlled elaboration of peptide chains, minimizing side reactions and preserving stereochemical integrity.

This compound is instrumental in constructing both linear and cyclic peptides. As a derivative of 2,3-diaminopropionic acid (Dap), its incorporation introduces a unique side chain that can serve as an anchor point for cyclization or further functionalization. nih.gov

In the synthesis of linear peptides , the compound is used to introduce D-amino acid residues, a common strategy to enhance peptide stability against enzymatic degradation by proteases. sigmaaldrich.com Furthermore, the β-amino group, once deprotected, can be modified to append various functionalities, creating peptides with novel properties. nih.gov

The synthesis of cyclic peptides , particularly lanthionine-containing peptides (lantibiotics), represents a key application. Lanthionine bridges are thioether crosslinks that confer significant conformational rigidity and stability. nih.govplos.orgbenthamdirect.com Synthetic strategies can utilize diamino acid precursors like this compound. The synthesis involves converting the amino groups into other functionalities that can react with cysteine residues to form the characteristic thioether rings of lantibiotics like haloduracin (B1576486) β. acs.orgnih.gov This approach allows for the creation of structurally complex and biologically potent cyclic peptides that are otherwise difficult to access. nih.gov

| Peptide Architecture | Role of this compound | Research Finding |

| Linear Peptides | Introduces D-amino acid for proteolytic stability. sigmaaldrich.com | Incorporation of Dap residues can create pH-sensitive peptides that undergo conformational changes in response to environmental pH, a useful feature for drug delivery systems. nih.gov |

| Cyclic Peptides | Serves as a precursor for lanthionine/methyllanthionine residues. benthamdirect.comnih.gov | Used in the synthesis of lanthipeptide analogues, which exhibit potent antimicrobial properties and enhanced resistance to chemical and enzymatic degradation. nih.gov |

| Modified Peptides | Provides a β-amino handle for side-chain modification or conjugation. nih.gov | A versatile procedure for incorporating α,β-diamino acids into peptides has been developed, enabling the synthesis of diverse peptide derivatives. rsc.orgresearchgate.netrsc.org |

The incorporation of this compound is a deliberate strategy to design peptides with specific, enhanced characteristics beyond those of their natural counterparts. The presence of the D-amino acid and the additional amino functionality are key to these modifications. nih.gov

One of the most significant tailored properties is enhanced enzymatic stability . Peptides containing D-amino acids are poor substrates for proteases, which are stereospecific for L-amino acids, thus prolonging the peptide's half-life in biological systems. sigmaaldrich.com Another critical modification is the introduction of conformational constraints . The diamino acid residue can be used to create cyclic structures or to introduce specific turns and folds, rigidifying the peptide backbone. nih.govupc.edu This pre-organization of the peptide into its bioactive conformation can lead to increased binding affinity and selectivity for its biological target.

| Tailored Property | Structural Rationale | Impact on Peptide |

| Proteolytic Resistance | Incorporation of a D-enantiomer. sigmaaldrich.com | Increased in-vivo stability and prolonged therapeutic effect. |

| Conformational Rigidity | Use of the diamino acid for cyclization or as a turn-inducer. nih.govupc.edu | Enhanced binding affinity and receptor selectivity. |

| pH Sensitivity | The pKa of the β-amino group in the Dap residue is sensitive to the local environment. nih.gov | Enables the design of "smart" peptides that respond to specific biological compartments, like endosomes. nih.gov |

| Increased Bioactivity | Combination of stability and conformational pre-organization. sigmaaldrich.com | Leads to the development of more potent peptide-based therapeutics. |

Utility in Peptidomimetic and Small Molecule Design

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties. sigmaaldrich.com this compound serves as an excellent starting scaffold for such molecules, bridging the gap between traditional peptides and small-molecule drugs.

The development of enzyme inhibitors is a cornerstone of drug discovery. The structural framework of this compound is well-suited for designing peptidomimetics that can target enzyme active sites. sigmaaldrich.comchemimpex.com By incorporating this scaffold, researchers can create molecules that mimic the transition state of an enzymatic reaction or that replicate the binding mode of a natural substrate, leading to potent and selective inhibition. For instance, derivatives of this compound can be used to synthesize inhibitors for proteases, where the modified amino acid structure interacts with the enzyme's catalytic residues.

| Enzyme Class | Rationale for Inhibition | Example Application Area |

| Proteases | The scaffold can mimic the peptide backbone of a substrate, while modifications confer stability and enhanced binding. | Antiviral (e.g., HIV protease), anticancer, and anti-inflammatory therapies. |

| Kinases | Can be used to build scaffolds that occupy the ATP-binding pocket or allosteric sites. | Oncology and inflammatory diseases. |

| Transaminases | The amino acid-like structure can serve as a basis for designing competitive inhibitors. | Antibacterial agents and treatment of metabolic disorders. |

The diamino acid core is a key feature in many biologically active molecules that interact with cellular receptors. This compound is a valuable precursor for the synthesis of these ligands. chemimpex.com A notable example is its use in the synthesis of potent and selective agonists for the NMDA receptor glycine (B1666218) site. medchemexpress.com By modifying the core structure, researchers can fine-tune the molecule's affinity and efficacy for specific receptor subtypes, leading to drugs with improved therapeutic profiles and fewer side effects. The D-configuration and the protected amino groups provide the synthetic handles needed to explore structure-activity relationships systematically. chemimpex.commedchemexpress.com

| Receptor Target | Type of Activity | Significance |

| NMDA Receptor | Glycine site agonist. medchemexpress.com | Development of therapeutics for neurological and psychiatric disorders. |

| G-Protein Coupled Receptors (GPCRs) | Agonists and antagonists. sigmaaldrich.com | Used to create analogs of peptide hormones and neuropeptides for a wide range of diseases. nih.gov |

| Chemokine Receptors | Antagonists. upc.edu | Potential treatments for inflammatory diseases and HIV. |

Development of Bioconjugates and Fluorescent Probes

Bioconjugation is the process of linking biomolecules to other chemical moieties to create novel functional constructs. This compound, after selective deprotection of one amino group, provides a perfect handle for such conjugations. This has been most effectively demonstrated in the creation of fluorescent probes for biological imaging.

Researchers have used N-α-Boc-3-amino-D-alanine as a backbone to synthesize a range of Fluorescent D-Amino Acids (FDAAs). nih.gov In this process, a fluorophore is attached to the free β-amino group. These FDAAs can be incorporated into the peptidoglycan of bacterial cell walls, allowing for real-time visualization of bacterial growth, cell division, and the effects of antibiotics. nih.gov This modular approach allows for the attachment of various fluorophores to create probes with different spectral properties. nih.gov

| Fluorescent Probe | Fluorophore Attached | Application |

| HADA | 7-Hydroxycoumarin-3-carboxylic acid (HCC-OH). nih.gov | Blue fluorescent probe for labeling peptidoglycan in diverse bacterial species. nih.gov |

| NADA | 4-Chloro-7-nitrobenzofurazan (B127121) (NBD-Cl). nih.gov | Green fluorescent probe used for similar bacterial labeling applications. nih.gov |

| Anthracene (B1667546) Conjugates | The related compound Boc-3-(9-anthryl)-L-alanine is used to create fluorescent probes. chemimpex.com | Used in biological imaging and to enhance the performance of organic light-emitting diodes (OLEDs). chemimpex.com |

Synthesis of Fluorescent D-Amino Acids (FDAAs) for Biological Labeling

A significant application of this compound is as a foundational scaffold for the synthesis of fluorescent D-amino acids (FDAAs). nih.gov These probes are instrumental in studying bacterial cell wall biosynthesis, as they can be metabolically incorporated into peptidoglycan (PG). researchgate.net The process leverages the bacterial machinery that utilizes D-amino acids, allowing for the covalent labeling and real-time visualization of cell wall synthesis in live bacteria with minimal perturbation. nih.govresearchgate.net

The synthesis of these FDAAs is modular and straightforward. researchgate.netiu.edu It typically involves the reaction of N-α-Boc-3-amino-D-alanine (a synonym for the target compound where the α-amino group is Boc-protected) with a reactive fluorophore. nih.goviu.edu The Boc group on the α-amino position ensures that the fluorophore is selectively attached to the β-amino group. After the coupling reaction, the Boc group can be removed under acidic conditions, yielding the final fluorescent probe. microbiologyresearch.org

Several robust FDAAs have been developed using this precursor, each with distinct spectral properties suitable for various fluorescence microscopy applications. researchgate.netiu.edu For example, 7-hydroxycoumarin-3-carboxylic acid (HCC-OH) and 4-chloro-7-nitrobenzofurazan (NBD-Cl) are coupled to the N-α-Boc-3-amino-D-alanine backbone to create the blue-emitting HADA and green-emitting NADA, respectively. nih.goviu.edu The synthesis protocol is adaptable, allowing for the creation of a diverse library of probes by pairing the diamino acid backbone with different commercially available dyes. researchgate.net

Table 1: Examples of FDAAs Synthesized from a D-Diamino Acid Backbone

| FDAA Name | Precursor Amino Acid | Fluorophore | Emission Color | Reference |

|---|---|---|---|---|

| HADA | N-α-Boc-3-amino-D-alanine | 7-hydroxycoumarin-3-carboxylic acid (HCC-OH) | Blue (~450 nm) | nih.govresearchgate.netiu.edu |

| NADA | N-α-Boc-3-amino-D-alanine | 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) | Green (~550 nm) | nih.govresearchgate.netiu.edu |

This ability to generate a palette of colors is particularly useful for advanced imaging techniques like "virtual time-lapse" microscopy, where successive pulse-labeling with different colored FDAAs can provide a chronological account of cell wall growth. researchgate.net

Conjugation Strategies for Advanced Molecular Tools

The presence of two chemically distinct amino groups, differentially protected by tert-butoxycarbonyl (Boc) groups, makes this compound an ideal substrate for sophisticated conjugation strategies. Conjugation is a key technique in medicinal chemistry for developing advanced molecular tools, including peptidomimetics and targeted drug-delivery systems. nih.govmdpi.com

The Boc protecting groups are stable under a variety of reaction conditions but can be selectively removed under acidic conditions. organic-chemistry.org This orthogonality allows for the stepwise functionalization of the molecule. For instance, one Boc group can be removed to allow coupling of a specific moiety (e.g., a therapeutic agent, a targeting ligand, or a fluorescent probe) to the revealed amino group, while the second Boc group remains to protect the other amine. Subsequently, the second Boc group can be removed to attach another molecule, facilitating the construction of complex, multifunctional molecular architectures. nih.govchemimpex.com

This strategy is central to the development of:

Peptide-Drug Conjugates: Where a cytotoxic drug is linked to a peptide that targets cancer cells. The diamino acid can serve as a stable linker, connecting the peptide and the payload.

Bioactive Hybrid Molecules: Combining the amino acid scaffold with other bioactive compounds, such as heterocycles, can lead to novel antimicrobial or anticancer agents with improved properties. nih.govmdpi.com

Fluorescent Probes: The anthracene moiety in the related compound Boc-3-(9-anthryl)-D-alanine allows it to be used in creating fluorescent probes for biological imaging and tracking cellular processes. chemimpex.com This highlights the potential for conjugating photophysically active groups to the this compound scaffold.

These strategies transform simple amino acid building blocks into advanced tools for therapeutics and diagnostics, leveraging the chemical handles provided by the protected amino groups. mdpi.com

Application in the Total Synthesis of Complex Molecules and Natural Products

Non-proteinogenic amino acids, such as D-alanine derivatives functionalized with additional amino groups, are crucial structural components of many complex natural products and pharmacologically valuable compounds. mdpi.com this compound and its derivatives serve as key chiral building blocks in the total synthesis of such molecules. mdpi.com The D-configuration and the diamino functionality are often essential for the target molecule's biological activity.

Research findings have demonstrated the utility of this structural motif in several synthetic campaigns:

Synthesis of Enlicitide: In a total synthesis of the complex peptide enlicitide, a monoprotected 3-amino-D-alanine was a key intermediate. acs.org A nosyl protecting group was used on the β-amino group to ensure its stability throughout multiple synthetic steps, allowing for its selective deprotection and functionalization at a late stage of the synthesis. acs.org This showcases the strategic importance of differentially protected diamino acids in complex peptide synthesis.

Synthesis of Triaminopropylphosphonates: Enantiomerically pure N-Boc-protected 1,2,3-triaminopropylphosphonates, which are complex amino acid analogues with interesting biological properties, have been synthesized from precursors containing the di-Boc-protected diamino structural unit. mdpi.com

Synthesis of β³-Amino Acids: Efficient methods have been developed for synthesizing enantiopure N-Boc-β³-amino acid methyl esters from α-amino acids, demonstrating the value of Boc-protected amino acids in creating building blocks for biologically active compounds like sedum alkaloids. rsc.org

The Boc groups provide robust protection during various chemical transformations, such as coupling reactions and functional group manipulations, and can be removed efficiently when needed, making this compound a valuable asset in the multi-step synthesis of intricate molecular targets. chemimpex.com

Contribution to Functional Materials and Sensor Design

The core structure of this compound serves as a versatile platform for developing functional materials and chemical sensors. By functionalizing the amino groups after deprotection, molecules with specific photophysical, electronic, or binding properties can be created. chemimpex.com

The D-amino acid backbone is particularly interesting for designing probes to interact with biological systems, as seen in the development of sensors for bacteria. acs.org For example, D-alanine has been labeled with the positron-emitting isotope carbon-11 (B1219553) to create a radiotracer for imaging living bacteria in vivo. acs.org This tracer, D-[3-¹¹C]alanine, is taken up by a wide range of pathogens but not by mammalian tissues, allowing for bacteria-specific detection. acs.org The synthesis of such labeled compounds relies on precursors that allow for the introduction of the functional or reporter group.

Furthermore, related Boc-protected amino acid derivatives have been utilized in:

Fluorescent Metal Sensors: An N-Boc-protected alanine (B10760859) derivative containing a benzoxazole (B165842) moiety was reported as a component in the design of fluorescent sensors for detecting metal ions. researchgate.net

Organic Electronics: The incorporation of aromatic groups, such as anthracene in Boc-3-(9-anthryl)-D-alanine, imparts photophysical properties that are desirable for applications in organic semiconductors and light-emitting diodes (LEDs). chemimpex.com

This compound provides a chiral scaffold that can be elaborated into a wide array of functional molecules, contributing to the design of next-generation sensors and materials for biological and technological applications.

Utilization in Enzymatic Pathway Engineering and Biocatalysis

The synthesis of enantiomerically pure chiral amines and amino acids is a critical challenge in pharmaceutical and chemical manufacturing. Biocatalysis, utilizing engineered enzymes, offers a green and highly selective alternative to traditional chemical methods. nih.govresearchgate.net While this compound is a synthetic building block, the production of its core chiral structure, D-2,3-diaminopropionic acid, can be addressed through enzymatic pathway engineering.

Transaminases (TAs) are a key class of enzymes used for the enantioselective synthesis of amines from prochiral ketones. researchgate.net Through protein engineering techniques like directed evolution and site-saturation mutagenesis, the substrate scope and stereoselectivity of these enzymes can be dramatically improved. nih.govuni-greifswald.de

Key research findings in this area include:

Engineered TAs for D-Amino Acid Synthesis: An (R)-selective ω-TA from Capronia epimyces was engineered to enhance its catalytic efficiency for the synthesis of D-alanine from pyruvate. researchgate.net A single mutation (F113T) resulted in a 4.85-fold increase in activity and a higher conversion rate (95.2%) under high substrate concentrations. researchgate.net

Engineered Dehydrogenases: Phenylalanine dehydrogenase from Thermoactinomyces intermedius was engineered to produce (S)-N-Boc-3-hydroxyadamantylglycine, a key intermediate for the anti-diabetic drug saxagliptin, via reductive amination. nih.govdovepress.com This demonstrates the power of biocatalysis in producing complex, protected amino acids.

One-Pot Photoenzymatic Processes: A one-pot system combining photochemical C-H oxyfunctionalization with enzymatic transamination has been developed to produce chiral N-Boc-3-aminopyrrolidines with high conversion and excellent enantiomeric excess (>99%). nih.gov

These advances in biocatalysis and enzyme engineering are crucial for the sustainable production of valuable chiral building blocks like the D-diamino acid core of this compound, bridging the gap between synthetic chemistry and biotechnology.

Spectroscopic Characterization and Conformational Analysis in Research

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are fundamental to confirming the chemical identity and structure of N-Boc-3-(Boc-amino)-D-alanine following its synthesis.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification and stereochemical assignment of this compound. Both ¹H and ¹³C NMR spectra provide characteristic signals that confirm the presence of all constituent parts of the molecule.

¹³C NMR spectroscopy provides complementary information, with distinct signals for the carbonyl carbons of the Boc groups and the carboxylic acid, as well as the quaternary carbons of the tert-butyl groups and the carbons of the alanine (B10760859) backbone. mdpi.com Isotope labeling, such as using ¹³C-labeled alanine, can further enhance NMR studies, allowing for more precise tracking of the alanine moiety in complex chemical or biological systems. sigmaaldrich.com

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| tert-Butyl Protons (2 x Boc) | ~ 1.4 | Singlet |

| β-Protons (CH₂) | Variable | Multiplet |

| α-Proton (CH) | ~ 4.2 | Multiplet |

| Amide Protons (2 x NH) | Variable | Broad Singlet |

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Mass spectrometry (MS) is a highly sensitive technique used to confirm the molecular weight of this compound and to monitor the progress of its synthesis. Electrospray ionization (ESI) is a common method for analyzing this compound, typically yielding a protonated molecular ion peak [M+H]⁺ at an m/z value corresponding to its molecular weight (304.34 g/mol ).

During synthesis, MS can be coupled with liquid chromatography (LC-MS) to track the consumption of reactants and the formation of the desired product in real-time. This allows for the optimization of reaction conditions, such as reaction time and temperature, to maximize yield and minimize the formation of byproducts. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which further confirms the elemental composition of the synthesized molecule. clockss.org

Chiral Purity Assessment and Enantiomeric Excess Determination via Chromatographic Techniques

Ensuring the enantiomeric purity of this compound is paramount, especially when it is used as a building block in the synthesis of stereospecific molecules like peptides. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (e.e.) of this compound.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to their separation. sigmaaldrich.com Polysaccharide-based CSPs and macrocyclic glycopeptide phases like teicoplanin are often effective for separating N-blocked amino acids. sigmaaldrich.comsigmaaldrich.com By analyzing the synthesized product on a chiral HPLC system, the presence of the unwanted L-enantiomer can be detected and quantified. Under optimized conditions, syntheses of this compound can achieve enantiomeric excesses greater than 98%. The use of mass spectrometry detection in conjunction with chiral chromatography (LC-MS) can enhance the accuracy of these measurements, particularly in complex crude reaction mixtures. researchgate.net

Alternative methods for assessing chiral purity include derivatization with a chiral reagent, such as Marfey's reagent, to form diastereomers that can be separated by standard reversed-phase HPLC. researchgate.net

Computational and Experimental Conformational Analysis

The three-dimensional shape, or conformation, of this compound influences its reactivity and how it interacts with other molecules. Both experimental and computational methods are used to study its preferred conformations in solution and in the solid state.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the solution-phase conformation of chiral molecules. nih.gov The CD spectrum of this compound is influenced by the spatial arrangement of its chromophores, primarily the carbonyl groups of the Boc protectors and the carboxylic acid. The sign and magnitude of the Cotton effects in the CD spectrum can provide insights into the secondary structure, such as the presence of specific turns or helical motifs, adopted by the molecule in different solvents. researchgate.net Studies on related Boc-protected peptides show that the presence of a D-amino acid can induce specific helical senses, which are detectable by CD spectroscopy. nih.gov

Variable-temperature (VT) NMR studies offer another avenue for probing the conformational dynamics and intramolecular hydrogen bonding. nih.govcore.ac.uk By monitoring the chemical shifts of the amide (N-H) protons as a function of temperature, it is possible to identify protons that are involved in stable intramolecular hydrogen bonds. Protons that are shielded from the solvent (e.g., by participating in a hydrogen bond) will exhibit a smaller change in chemical shift with temperature compared to solvent-exposed protons. nih.gov This information helps to build a more detailed picture of the dominant conformations in solution.

In such structures, the bulky Boc groups impose significant steric constraints, influencing the torsion angles of the molecular backbone. rsc.org Intramolecular and intermolecular hydrogen bonds are key features that stabilize the crystal lattice. iucr.org For example, it is common to observe the formation of hydrogen-bonded ribbons or sheets, where the N-H group of one molecule interacts with a carbonyl oxygen of a neighboring molecule. The conformation of the urethane (B1682113) linkage in the Boc group is typically trans. iucr.org Analysis of the crystal structure of Boc₂-alanine revealed that steric and electronic interactions between the two Boc groups lead to a lengthening of the Boc-N bonds compared to mono-Boc-alanine. rsc.org This highlights the significant conformational influence exerted by the dual Boc protection in the title compound.

Table 2: Summary of Crystallographic Data for a Related Boc-Protected Alanine Derivative (N-(Boc-L-alanine)allylamine)

| Parameter | Value |

| Formula | C₁₁H₂₀N₂O₃ |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| a (Å) | 9.9639 (14) |

| b (Å) | 14.939 (2) |

| c (Å) | 17.998 (3) |

| V (ų) | 2678.9 (7) |

| Z | 8 |

Data from a related structure to illustrate typical crystallographic parameters. iucr.org

Theoretical Studies on Peptide Folding and Interaction Dynamics

Theoretical studies, often employing computational methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations, provide deeper insights into the folding and interaction dynamics of peptides containing D-alanine derivatives.

Influence on Helical Structures: The incorporation of D-amino acids into peptide chains can disrupt or modify standard secondary structures like α-helices. However, they can also promote the formation of other helical structures, such as 3₁₀-helices. researchgate.net Theoretical studies on alanine-based peptides have highlighted the importance of hydrophobic interactions and charged side chains in the folding of α-helical peptides. umich.edu

Folding Energetics: DFT calculations have shown that the energetics of peptide folding are critically dependent on the geometric relationship between the backbone peptide units. umich.edu The presence of bulky protecting groups like Boc can alter these energetics.

Solvent Effects and Interaction Dynamics: The interaction of the peptide with the solvent is a crucial factor in its folding dynamics. Studies on Boc-protected amino acids have shown that the polarity of the solvent can influence the chemical shifts of carbonyl carbons, indicating changes in intermolecular interactions. mdpi.com Atom-centered Density Matrix Propagation (ADMP) simulations have been used to study the interactions between Boc-protected amino acids and lipid membranes, revealing the role of hydrogen bonding in molecular recognition. aip.org Computational studies of deca-alanine in water have shown that while the α-helical state is favored, extended conformations also represent a significant energy minimum. acs.org

Interactive Table: Theoretical and Conformational Research Findings

| Research Focus | Key Finding | Methodology |

| Peptide Folding | Diproline segments can act as nuclei for initiating helical folding in peptides. umich.edu | Circular Dichroism (CD) Spectroscopy |

| Interaction Dynamics | The carboxylic acid moiety of Boc-D-Phe strongly interacts with the phosphate (B84403) group of lipid membranes through hydrogen bonding. aip.org | Polarized FT-IRRAS and ADMP simulations |

| Conformational Stability | The presence of a hydroxyl group in N-Boc-protected amino acids can lead to intramolecular hydrogen bonding, stabilizing the conformation. mdpi.com | ¹³C NMR Spectroscopy and DFT calculations |

| Peptide Folding | For alanine homopeptides, helix populations and relaxation times increase with peptide length. researchgate.net | Multi-microsecond molecular dynamics simulations |

Future Directions and Emerging Research Opportunities

Innovations in Asymmetric Synthesis and Stereocontrol of Analogues

The development of synthetic peptides and other bioactive molecules often requires non-canonical amino acids with precisely defined stereochemistry. Future research in the synthesis of analogues of N-Boc-3-(Boc-amino)-D-alanine is centered on achieving superior stereocontrol through innovative asymmetric catalytic methods. Chiral 1,2-diamines are critical structural motifs in many bioactive compounds and serve as powerful ligands in transition metal-catalyzed asymmetric reactions. nih.gov Consequently, developing catalytic asymmetric routes to these structures is a significant area of interest. ua.esrsc.org

Recent advancements have focused on metal-catalyzed and organocatalytic approaches to ensure high diastereo- and enantioselectivity. For instance, copper(I)-catalyzed asymmetric α-addition of ketimines to N-Boc-aldimines has emerged as a method to generate chiral anti-1,2-diamine derivatives with high stereoselectivity. nih.gov Such methods provide access to a wide range of structurally diverse diamino acids. Another strategy involves the stereocontrolled synthesis of β-amino acids using chiral auxiliaries, such as pseudoephenamine glycinamide, which can produce aldol addition products with high stereoisomeric purity. nih.gov These products can be further transformed into the desired β-hydroxy-α-amino acids. The continuous development of these catalytic systems is crucial for synthesizing novel analogues with tailored properties for specific biological targets. nih.govhilarispublisher.com

| Catalyst/Method | Reaction Type | Key Features | Typical Stereoselectivity |

| Copper(I) / Chiral Ligand | Asymmetric α-addition | Access to anti-1,2-diamine derivatives from ketimines and aldimines. | High to excellent enantioselectivity (up to 94% ee). nih.govua.es |

| Yttrium / Chiral Phosphine Oxide | Azide (B81097) addition to imines | Synthesis of azido-amines as precursors to 1,2-diamines. | Good enantioselectivities (83–96% ee). ua.es |

| Pseudoephenamine Auxiliary | Aldolization | Synthesis of syn-β-Hydroxy-α-amino acids. | High diastereoselectivity. nih.gov |

| Ru and Rh / Chiral Ligands | Asymmetric Hydrogenation | Hydrogenation of (Z)-enamines to produce β-amino acids. | High yield and enantioselectivity (up to 90% ee). hilarispublisher.com |

Expanding the Scope of Biochemical and Biocatalytic Applications

Biocatalysis is emerging as a powerful and sustainable alternative to traditional chemical synthesis for producing enantiomerically pure amino acids. nih.govmdpi.com The use of enzymes offers high selectivity and mild reaction conditions, which is particularly advantageous for complex molecules. technologynetworks.comresearchgate.net Future research aims to develop novel biocatalysts and chemoenzymatic cascades for the synthesis and modification of diaminopropionic acid derivatives. mdpi.comnih.goviupac.org

Enzymes such as transaminases, dehydrogenases, and lipases are being engineered and applied in multi-enzyme cascade reactions to produce unnatural amino acids from simple precursors like α-hydroxy acids. mdpi.comnih.gov For instance, a dual-enzyme system combining a mandelate dehydrogenase and a leucine dehydrogenase can synthesize a range of L-amino acids with high conversion rates. mdpi.com Furthermore, lipases and esterases are being explored for the selective deprotection of protecting groups. nih.gov Lipase A from Candida antarctica (CAL-A) and an esterase from Bacillus subtilis have shown activity in hydrolyzing tert-butyl esters, leaving Boc groups on nitrogen atoms intact. nih.gov This opens up possibilities for chemoenzymatic strategies where enzymes perform specific transformations that are challenging to achieve with conventional chemistry.

The incorporation of D-amino acids, such as this compound, into peptides is another expanding area of research. D-amino acids can significantly enhance the enzymatic stability of peptides, making them more suitable for therapeutic applications. nih.gov They can also influence the self-assembly properties of peptides, leading to the formation of novel nanostructured hydrogels for drug delivery and tissue engineering. nih.gov

| Enzyme Class | Example Enzyme(s) | Application in Amino Acid Synthesis | Key Advantages |

| Dehydrogenases | Leucine Dehydrogenase, Formate Dehydrogenase | Reductive amination of keto acids to produce chiral amino acids. mdpi.com | High enantioselectivity (>99.5% ee); cofactor regeneration systems. mdpi.com |

| Aminotransferases | β-transaminase | Amination of β-keto acids to form β-amino acids. hilarispublisher.com | High stereoselectivity; broad substrate scope. |

| Lipases / Esterases | Candida antarctica Lipase A (CAL-A), Bacillus subtilis Esterase | Selective hydrolysis of ester protecting groups. nih.gov | Mild reaction conditions; orthogonality with N-protecting groups like Boc and Fmoc. nih.gov |

| Mutases | Phenylalanine Amino Mutase (PAM) | Amination of cinnamic acid derivatives to synthesize β-amino acids. hilarispublisher.com | Direct conversion of α,β-unsaturated acids. |

Integration into Novel Synthetic Methodologies and Chemical Technologies

This compound and its orthogonally protected analogues are key components in advanced synthetic platforms that enable the construction of complex molecular architectures. researchgate.net One of the most significant applications is in solid-phase peptide synthesis (SPPS), a cornerstone technology for producing peptides and proteins. wikipedia.orgnih.gov The dual-protected nature of these diamino acids allows for the creation of peptides with specific side-chain modifications or for the synthesis of cyclic peptides, which often exhibit enhanced stability and biological activity. tandfonline.com The use of orthogonally protected derivatives, such as those with Fmoc and Boc groups, facilitates selective deprotection and on-resin cyclization or branching. nih.govpeptide.com

Bioconjugation is another rapidly advancing field where such building blocks are invaluable. rsc.orglibretexts.org Unnatural amino acids can be incorporated into proteins and peptides to serve as chemical handles for attaching other molecules, such as drugs, imaging agents, or polymers. nih.govresearchgate.net For example, a diaminopropionic acid derivative was used to synthesize mimics of O-linked glycopeptides through chemoselective ligation. nih.gov This strategy allows for the creation of complex glycoconjugates that are important for studying biological processes and developing new therapeutics. The ability to install unique functionalities into biomolecules site-specifically is a powerful tool for creating novel protein conjugates with tailored properties. researchgate.net

| Technology / Methodology | Application of this compound Analogues | Significance and Future Potential |

| Solid-Phase Peptide Synthesis (SPPS) | Building blocks for unnatural peptides, cyclic peptides, and branched peptides. tandfonline.comnih.gov | Enables efficient, automated synthesis of complex peptides with enhanced stability and novel conformations. nih.gov |

| Bioconjugation (e.g., Oxime Ligation) | Incorporation into peptides to create sites for chemoselective ligation of drugs, probes, or glycans. rsc.orgnih.gov | Development of targeted drug delivery systems, diagnostic tools, and engineered proteins with novel functions. nih.govresearchgate.net |

| Fragment Condensation | Synthesis of protected peptide fragments for subsequent ligation to produce larger proteins. researchgate.net | Overcomes limitations of stepwise SPPS for long sequences; allows for purification of intermediates. |

| Combinatorial Chemistry | Used as scaffolds to generate libraries of peptidomimetics for drug discovery. | Rapid identification of lead compounds with improved pharmacological properties. |

Q & A

Basic: How is N-Boc-3-(Boc-amino)-D-alanine synthesized and characterized in peptide chemistry?

Methodological Answer:

The synthesis typically involves sequential Boc protection of D-alanine’s α-amino and side-chain amino groups.

- Step 1 : Protect the α-amino group using Boc anhydride (di-tert-butyl dicarbonate) in a basic aqueous/organic solvent system (e.g., dioxane/water with NaHCO₃).

- Step 2 : Introduce the second Boc group to the side-chain amine using similar conditions, ensuring regioselectivity via pH control or orthogonal protecting groups.

- Purification : Use reversed-phase HPLC or flash chromatography to isolate the product.

- Characterization :

- NMR : Confirm Boc group integration (δ ~1.4 ppm for tert-butyl protons) and stereochemistry via coupling constants.

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.

- Chiral HPLC : Ensure enantiomeric purity (>98%) using chiral stationary phases (e.g., Chirobiotic T) .

Basic: What analytical techniques ensure the purity and correct stereochemistry of this compound?

Methodological Answer:

- HPLC-PDA/MS : Quantify purity (>95%) and detect impurities using C18 columns with UV detection (210–254 nm).

- Chiral Chromatography : Resolve enantiomers using columns like Daicel CHIRALPAK® IG-3; retention times are compared to D/L standards.

- Optical Rotation : Measure specific rotation ([α]D²⁵) to confirm D-configuration (e.g., +15° to +25° in methanol).

- NMR NOESY : Detect through-space interactions to validate stereochemical assignments .

Advanced: How does the dual Boc protection in this compound influence its reactivity in solid-phase peptide synthesis (SPPS)?

Methodological Answer:

Dual Boc groups introduce steric hindrance, impacting coupling efficiency and deprotection:

- Coupling Challenges : Use activated esters (e.g., HATU/DIPEA) or elevated temperatures (40–50°C) to overcome slow reaction rates.

- Orthogonal Deprotection : Remove Boc groups selectively with trifluoroacetic acid (TFA, 20–50% in DCM), monitoring by Kaiser test.

- Side Reactions : Mitigate tert-butyl cation formation during deprotection by adding scavengers (e.g., triisopropylsilane).

- Case Study : In SPPS of D-amino acid-rich peptides, dual Boc protection reduces racemization but requires iterative deprotection cycles .

Advanced: What experimental approaches resolve contradictions between D-alanine’s aminoacylation capability and in vivo toxicity data?

Methodological Answer:

To address discrepancies (e.g., ’s EcAlaRS C666A mutant charging tRNA with D-alanine vs. toxicity):

- Flexizyme Assays : Charge tRNAAla with D-alanine non-enzymatically, then test deacylation by AlaRS/DTD.

- Mutagenesis : Engineer editing-domain mutants (e.g., C666A) to study mischarging kinetics via radioactive ([¹⁴C]-Ala) assays.

- Structural Analysis : Co-crystallize D-alanine analogues with AlaRS to identify steric clashes or hydrogen-bonding mismatches.

- In Vivo Toxicity : Use isotopic tracing (³H-D-Ala) in model organisms to correlate misincorporation with cellular stress .

Advanced: How can the pharmacokinetics of this compound be studied in mammalian systems?

Methodological Answer:

-

Urinary Excretion : Administer orally and quantify D-Ala via LC-MS/MS in plasma/urine. Calculate fractional excretion (FE) using D-asparagine as a reference (FE = [D-Ala clearance]/[D-Asn clearance]).

-

Key Parameters :

- Tₘₐₓ : Time to peak urinary concentration (~1.9 h in humans).

- Clearance Rates : Estimate glomerular filtration (e.g., 16.8 mL/min at baseline vs. 77.4 mL/min at peak).

-

Metabolic Stability : Incubate with liver microsomes to assess Boc group hydrolysis (monitor by LC-QTOF).

-

Data Table :

Parameter Value (±SD) Method Urinary Tₘₐₓ 1.90 ± 0.56 h LC-MS/MS FE (Baseline) 14.0 ± 5.8% D-Asn reference

Advanced: What role does this compound play in probing D-amino acid metabolism enzymes?

Methodological Answer:

- Enzyme Inhibition : Test as a competitive inhibitor of D-amino acid oxidase (DAAO) using spectrophotometric assays (H₂O₂ production at 505 nm).

- Crystallography : Co-crystallize with DTD (D-aminoacyl-tRNA deacylase) to map substrate-binding pockets.

- Isotopic Labeling : Synthesize ¹³C/¹⁵N-Boc-D-Ala derivatives for NMR-based metabolic flux analysis in bacterial models.

- Case Study : In E. coli, Boc-protected D-Ala analogues reduce misincorporation into cell walls, linking editing defects to growth inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.